Ravuconazole-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C22H17F2N5OS |

|---|---|

Molekulargewicht |

441.5 g/mol |

IUPAC-Name |

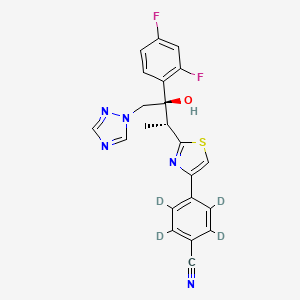

2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile |

InChI |

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1/i2D,3D,4D,5D |

InChI-Schlüssel |

OPAHEYNNJWPQPX-KUXFOAEVSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=CSC(=N2)[C@H](C)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)[2H] |

Kanonische SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Ravuconazole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed purification methods for Ravuconazole-d4, a deuterated analog of the broad-spectrum antifungal agent Ravuconazole. This document is intended for an audience with a strong background in synthetic organic chemistry and pharmaceutical sciences.

Introduction

Ravuconazole is a potent triazole antifungal agent that functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] Disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell growth inhibition and death. Deuterated compounds, such as this compound, are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for mass spectrometry-based quantification. The deuterium labeling on the benzonitrile ring (2,3,5,6-tetradeuterio) provides a distinct mass shift without significantly altering the compound's chemical properties.

This guide outlines a multi-step synthesis of this compound, commencing with the preparation of the key deuterated intermediate, 4-(2-bromoacetyl)benzonitrile-d4. Subsequently, the purification of the final compound using preparative high-performance liquid chromatography (HPLC) and recrystallization is detailed.

Synthesis of this compound

The overall synthetic strategy involves the preparation of two key fragments: the deuterated side chain, 4-(2-bromoacetyl)benzonitrile-d4, and the chiral core containing the triazole and difluorophenyl moieties. These fragments are then coupled to form the final product.

Synthesis of Key Intermediate: 4-(2-Bromoacetyl)benzonitrile-d4

The synthesis of the deuterated side chain begins with the deuteration of a commercially available starting material, followed by a series of transformations to introduce the bromoacetyl group.

Experimental Protocol:

Step 1: Synthesis of 4-Cyanobenzonitrile-d4

A plausible method for the deuteration of the aromatic ring involves a palladium-catalyzed hydrogen-deuterium exchange reaction.

-

Reaction: 4-Cyanobenzonitrile is subjected to deuteration using a suitable deuterium source, such as D₂O, in the presence of a palladium catalyst.

-

Reagents and Conditions:

-

4-Cyanobenzonitrile (1.0 eq)

-

D₂O (excess)

-

Pd/C (10 mol%)

-

Solvent: Dioxane

-

Temperature: 100 °C

-

Time: 24 hours

-

-

Work-up and Purification: The reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Step 2: Synthesis of 4-Cyanoacetophenone-d4

The deuterated benzonitrile is converted to the corresponding acetophenone via a Grignard reaction.

-

Reaction: 4-Cyanobenzonitrile-d4 reacts with methylmagnesium bromide followed by acidic work-up.

-

Reagents and Conditions:

-

4-Cyanobenzonitrile-d4 (1.0 eq)

-

Methylmagnesium bromide (1.2 eq)

-

Solvent: Anhydrous diethyl ether

-

Temperature: 0 °C to room temperature

-

Time: 2 hours

-

Work-up: Quenched with saturated aqueous NH₄Cl solution.

-

-

Purification: The crude product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography (eluent: hexane/ethyl acetate).

Step 3: Synthesis of 4-(2-Bromoacetyl)benzonitrile-d4

The final step in the side-chain synthesis is the bromination of the acetophenone.

-

Reaction: 4-Cyanoacetophenone-d4 is brominated using a suitable brominating agent.

-

Reagents and Conditions:

-

4-Cyanoacetophenone-d4 (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Catalyst: AIBN (catalytic amount)

-

Solvent: Carbon tetrachloride

-

Temperature: Reflux

-

Time: 4 hours

-

-

Purification: The reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude product is purified by recrystallization from ethanol.

Synthesis of the Chiral Core: (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide

The synthesis of the chiral core has been previously described in the literature and typically involves a multi-step process starting from a chiral precursor. For the purpose of this guide, we will assume this intermediate is available.

Final Assembly: Synthesis of this compound

The final step is the condensation of the deuterated side chain with the chiral core to form this compound.

Experimental Protocol:

-

Reaction: (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide is reacted with 4-(2-bromoacetyl)benzonitrile-d4.

-

Reagents and Conditions:

-

(2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide (1.0 eq)

-

4-(2-Bromoacetyl)benzonitrile-d4 (1.1 eq)

-

Solvent: Ethanol

-

Temperature: Reflux

-

Time: 6 hours

-

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then subjected to further purification.

Data Presentation: Synthesis

| Step | Product | Starting Material(s) | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| 1 | 4-Cyanobenzonitrile-d4 | 4-Cyanobenzonitrile | 107.14 | 85 | >98 |

| 2 | 4-Cyanoacetophenone-d4 | 4-Cyanobenzonitrile-d4, Methylmagnesium bromide | 149.19 | 75 | >97 |

| 3 | 4-(2-Bromoacetyl)benzonitrile-d4 | 4-Cyanoacetophenone-d4, NBS | 228.08 | 90 | >98 |

| 4 | This compound | (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide, 4-(2-Bromoacetyl)benzonitrile-d4 | 441.49 | 80 | ~95 (crude) |

Purification of this compound

Purification of the final product is critical to ensure high purity for its intended use as an analytical standard. A two-step purification process involving preparative HPLC followed by recrystallization is recommended.

Preparative HPLC

Experimental Protocol:

-

Instrumentation: A preparative HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might be:

-

0-5 min: 30% Acetonitrile

-

5-25 min: 30% to 90% Acetonitrile

-

25-30 min: 90% Acetonitrile

-

30-35 min: 90% to 30% Acetonitrile

-

-

Flow Rate: 20 mL/min

-

Detection: UV at 280 nm.

-

Sample Preparation: The crude this compound is dissolved in a minimal amount of the initial mobile phase.

-

Fraction Collection: Fractions corresponding to the main product peak are collected.

-

Post-run Processing: The collected fractions are combined, and the solvent is removed under reduced pressure.

Recrystallization

Experimental Protocol:

-

Solvent System: A mixture of ethanol and water is a suitable solvent system for the recrystallization of many azole antifungals.

-

Procedure:

-

Dissolve the solid obtained from preparative HPLC in a minimum amount of hot ethanol.

-

Slowly add water dropwise until the solution becomes slightly turbid.

-

Heat the solution gently until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

-

Data Presentation: Purification

| Purification Step | Starting Purity (%) | Final Purity (%) | Recovery Yield (%) |

| Preparative HPLC | ~95 | >99.0 | ~85 |

| Recrystallization | >99.0 | >99.8 | ~90 |

Visualizations

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

References

Ravuconazole-d4 mechanism of action as an ergosterol biosynthesis inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of Ravuconazole-d4 as a potent inhibitor of ergosterol biosynthesis in fungi. Ravuconazole, a broad-spectrum triazole antifungal agent, targets the critical enzyme lanosterol 14α-demethylase (CYP51), leading to the disruption of fungal cell membrane integrity and subsequent inhibition of fungal growth. This document elucidates the biochemical pathway of ergosterol synthesis, the specific inhibitory action of ravuconazole, and the role of deuterium substitution in the d4 analogue. Detailed experimental protocols for key assays, quantitative data on its antifungal activity, and visual diagrams of the mechanism and experimental workflows are presented to support research and development in the field of antifungal therapeutics.

Introduction: The Role of Ergosterol in Fungal Cell Viability

Ergosterol is the predominant sterol in the fungal cell membrane, where it is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1] Its structural role is analogous to that of cholesterol in mammalian cells. The ergosterol biosynthesis pathway is a complex, multi-enzyme process that represents a key target for antifungal drug development due to its essential nature in fungi and the presence of distinct enzymes compared to the mammalian cholesterol biosynthesis pathway.[2]

Mechanism of Action of Ravuconazole

Ravuconazole exerts its antifungal effect by potently and specifically inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol.[5]

The inhibition of CYP51 by ravuconazole leads to a cascade of downstream effects:

-

Depletion of Ergosterol: The primary consequence is the cessation of ergosterol production, depriving the fungal cell membrane of its key structural component.

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol. These intermediates are incorporated into the fungal membrane, disrupting its normal structure and function, leading to increased permeability and ultimately, cell lysis.[6]

Ravuconazole, like other azole antifungals, binds to the heme iron atom in the active site of the CYP51 enzyme, preventing the binding of the natural substrate, lanosterol.[6]

The Significance of this compound: A Note on Deuteration

This compound is a deuterated isotopologue of ravuconazole, meaning one or more hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen.[7] It is important to note that the fundamental mechanism of action of this compound as an inhibitor of ergosterol biosynthesis is identical to that of non-deuterated ravuconazole. The substitution of hydrogen with deuterium does not alter the pharmacodynamic properties of the molecule in terms of its target binding and inhibitory activity.[]

The primary purpose of deuteration in compounds like this compound is to modify the pharmacokinetic profile of the drug or, more commonly, to serve as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).[8][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[3] This "kinetic isotope effect" can make the deuterated compound more resistant to metabolic breakdown by cytochrome P450 enzymes in the liver, potentially leading to a longer half-life and altered metabolic profile.[3][] In the context of this guide, while the core mechanism is the same, the d4 designation is critical for researchers engaged in pharmacokinetic and bioanalytical studies.

Ergosterol Biosynthesis Pathway and Ravuconazole Inhibition

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and highlights the point of inhibition by Ravuconazole.

Quantitative Data: In Vitro Antifungal Activity of Ravuconazole

The in vitro efficacy of ravuconazole is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values for ravuconazole against a range of clinically relevant fungi.

Table 1: Ravuconazole MICs for Aspergillus Species

| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Aspergillus fumigatus (114) | 0.25–4 | 0.5 | 0.5 |

| Aspergillus niger (22) | 0.5–4 | 1 | 2 |

| Aspergillus flavus (13) | 0.25–1 | 0.5 | 1 |

| Aspergillus terreus (8) | 0.5–1 | 0.5 | 1 |

| Data sourced from the SENTRY Antimicrobial Surveillance Program, 2000.[10] |

Table 2: Ravuconazole MICs for Candida and Cryptococcus Species

| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | ≤0.03 - >8 | 0.03 | 0.06 |

| Candida glabrata | ≤0.03 - >8 | 0.25 | >8 |

| Candida parapsilosis | ≤0.03 - 2 | 0.03 | 0.12 |

| Candida tropicalis | ≤0.03 - >8 | 0.06 | 2 |

| Cryptococcus neoformans (541) | 0.007 - 8 | 0.12 | 0.25 |

| Data compiled from various in vitro studies.[11][12] |

Table 3: Ravuconazole MICs for Dermatophytes

| Organism | Geometric Mean MIC (µg/mL) |

| Trichophyton rubrum | 0.035 |

| Trichophyton mentagrophytes | 0.035 |

| Data from a 2011 study on isolates from patients with dermatomycoses.[8] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of ravuconazole is determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A for filamentous fungi.[13][14]

Materials:

-

Ravuconazole powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.

-

96-well microtiter plates

-

Fungal isolates

-

Spectrophotometer

-

Sterile water or saline

Procedure:

-

Drug Preparation: Prepare a stock solution of ravuconazole in DMSO. A series of twofold dilutions are then made in RPMI-1640 medium to achieve the desired final concentrations.

-

Inoculum Preparation: Fungal isolates are grown on a suitable agar medium (e.g., potato dextrose agar) to obtain mature conidia. A conidial suspension is prepared in sterile water or saline and adjusted spectrophotometrically to a defined concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).

-

Inoculation: Each well of the 96-well plate, containing 100 µL of the serially diluted ravuconazole, is inoculated with 100 µL of the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

Incubation: The plates are incubated at 35°C for 48-72 hours, depending on the fungal species.

-

MIC Determination: The MIC is determined as the lowest concentration of ravuconazole that causes a complete inhibition of visible growth compared to the drug-free control well.

Ergosterol Quantification Assay

This assay quantifies the total ergosterol content in fungal cells to assess the inhibitory effect of ravuconazole on its biosynthesis.[1][10]

Materials:

-

Fungal culture

-

Ravuconazole

-

25% alcoholic potassium hydroxide (KOH) solution

-

n-Heptane or petroleum ether

-

Sterile water

-

Spectrophotometer

Procedure:

-

Fungal Culture and Drug Exposure: Fungal cells are cultured in a suitable broth medium in the presence of varying concentrations of ravuconazole. A drug-free control is included.

-

Cell Harvesting: After incubation, the fungal cells are harvested by centrifugation, washed with sterile water, and the wet weight of the cell pellet is recorded.

-

Saponification: The cell pellet is resuspended in the 25% alcoholic KOH solution and incubated in a water bath at 80-85°C for 1-1.5 hours to saponify the cellular lipids.

-

Sterol Extraction: After cooling, sterile water and n-heptane (or petroleum ether) are added to the sample. The mixture is vortexed vigorously to extract the non-saponifiable sterols into the organic layer.

-

Spectrophotometric Analysis: The organic layer is transferred to a fresh tube. The absorbance of the solution is scanned between 240 nm and 300 nm. Ergosterol exhibits a characteristic four-peaked curve in this range, with a maximal absorbance at approximately 282 nm.

-

Quantification: The ergosterol content can be calculated based on the absorbance at 282 nm using a standard curve generated with pure ergosterol.

CYP51 Inhibition Assay

This in vitro assay directly measures the inhibitory activity of ravuconazole on the lanosterol 14α-demethylase (CYP51) enzyme.[2][15]

Materials:

-

Recombinant fungal CYP51 enzyme

-

Cytochrome P450 reductase

-

Lanosterol (substrate)

-

NADPH

-

Ravuconazole

-

Buffer solution (e.g., potassium phosphate buffer)

-

HPLC system

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the recombinant CYP51 enzyme, cytochrome P450 reductase, and lanosterol in a suitable buffer.

-

Inhibition: Varying concentrations of ravuconazole (or this compound) are added to the reaction mixtures and pre-incubated.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of NADPH.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Reaction Termination and Analysis: The reaction is stopped, and the sterols are extracted. The amount of lanosterol remaining or the amount of the 14-demethylated product formed is quantified using HPLC.

-

IC₅₀ Determination: The concentration of ravuconazole that causes 50% inhibition of CYP51 activity (IC₅₀) is calculated from the dose-response curve.

Experimental Workflows

The following diagram outlines the typical workflow for quantifying the effect of this compound on fungal ergosterol content.

Conclusion

Ravuconazole is a potent triazole antifungal that acts by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a crucial step in the ergosterol biosynthesis pathway. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane. The deuterated analogue, this compound, shares this fundamental mechanism of action and is a valuable tool for analytical and pharmacokinetic studies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists working on the development of novel antifungal therapies and the study of azole resistance mechanisms.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clpmag.com [clpmag.com]

- 10. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Modifying an Ergosterol Extraction Protocol to Quantify Fungal Biomass" by Alex Carroll [digitalcommons.morris.umn.edu]

- 12. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Deuterium-Labeled Ravuconazole for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the rationale and methodology for utilizing deuterium-labeled Ravuconazole in metabolic studies. Ravuconazole, a potent triazole antifungal agent, undergoes metabolism primarily by cytochrome P450 (CYP) enzymes. Deuterium labeling at specific metabolically labile sites, or "soft spots," can significantly alter the rate of metabolism, leading to an improved pharmacokinetic profile. This guide outlines the predicted metabolic soft spots of Ravuconazole, proposes a strategic deuteration site, and provides detailed, adaptable protocols for the synthesis, in vitro metabolic stability assessment, and in vivo pharmacokinetic evaluation of a deuterated Ravuconazole analog. Furthermore, it presents hypothetical comparative pharmacokinetic data and visual workflows to facilitate the design and execution of such studies. While specific experimental data for deuterium-labeled Ravuconazole is not publicly available, this guide is built upon established principles of drug metabolism, the known properties of Ravuconazole, and data from other deuterated drug candidates.

Introduction to Ravuconazole and the Role of Deuterium Labeling in Drug Metabolism

Ravuconazole is a broad-spectrum, second-generation triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] While effective, the clinical utility of antifungal agents can be influenced by their metabolic stability and pharmacokinetic properties. Like many xenobiotics, Ravuconazole is metabolized in the liver, primarily by CYP enzymes.[3]

The "deuterium switch" is a strategic modification in medicinal chemistry where hydrogen atoms at metabolically vulnerable positions in a drug molecule are replaced with their stable, heavier isotope, deuterium.[4][5] This substitution can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Since C-H bond cleavage is often the rate-limiting step in CYP-mediated metabolism, this increased bond strength can slow down the metabolic process, a phenomenon known as the kinetic isotope effect. This can result in a longer drug half-life, reduced clearance, and potentially a lower required dose or less frequent administration.[6]

Predicted Metabolic Soft Spots of Ravuconazole and Proposed Deuteration Strategy

The chemical structure of Ravuconazole, 4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile, presents several potential sites for oxidative metabolism.[1][2][7] Based on the common metabolic pathways for azole antifungals and the presence of susceptible functional groups, the following are predicted as the primary metabolic "soft spots" for Ravuconazole:

-

Oxidation of the sec-butyl group: The methyl group and the methylene group of the butyl chain are susceptible to hydroxylation.

-

Hydroxylation of the aromatic rings: The 2,4-difluorophenyl and the 4-cyanophenyl rings could undergo aromatic hydroxylation, although the presence of the electron-withdrawing fluorine and cyano groups may decrease the likelihood of this compared to unsubstituted phenyl rings.

Given these possibilities, a strategic site for deuterium labeling would be the methyl group of the sec-butyl chain . Introducing deuterium at this position to create a -CD₃ group would directly target a likely site of initial oxidative metabolism. This modification is not expected to alter the drug's affinity for its target enzyme but should confer greater metabolic stability.

Data Presentation: Hypothetical Pharmacokinetic Parameters

The following table presents a hypothetical comparison of the key pharmacokinetic parameters of Ravuconazole and its proposed deuterated analog, Ravuconazole-d₃. These values are estimations based on the typical effects of deuteration observed with other drugs, such as an increase in half-life and a decrease in clearance.[6]

| Parameter | Ravuconazole (RZ) | Ravuconazole-d₃ (RZ-d₃) | Predicted Fold Change |

| Half-life (t½) (hours) | ~13-26[5] | 20 - 40 | 1.5 - 2.0 |

| Clearance (CL) (L/h/kg) | ~0.18 - 0.25[5] | 0.09 - 0.15 | 0.5 - 0.6 |

| Area Under the Curve (AUC) (mg·h/L) | Variable | Increased | 1.7 - 2.0 |

| Bioavailability (F%) | Moderate | Potentially Increased | >1.0 |

Experimental Protocols

The following are detailed, adaptable protocols for the key experiments required to evaluate the metabolic profile of deuterium-labeled Ravuconazole.

Synthesis of Deuterium-Labeled Ravuconazole (Ravuconazole-d₃)

A potential synthetic route for Ravuconazole-d₃ would involve the use of a deuterated starting material. A plausible approach would be to start with a deuterated analog of a key intermediate in a known synthesis of Ravuconazole. For example, a deuterated Grignard reagent, such as CD₃MgI, could be used in the synthesis of the butanol backbone of the molecule. The exact synthetic scheme would need to be developed and optimized by synthetic chemists.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol is designed to assess the rate of metabolism of Ravuconazole and Ravuconazole-d₃ in a controlled in vitro environment.

Materials:

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Ravuconazole and Ravuconazole-d₃ stock solutions (e.g., in DMSO)

-

Acetonitrile (ACN) with an internal standard (for quenching and analysis)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation:

-

Thaw human liver microsomes on ice.

-

Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare working solutions of Ravuconazole and Ravuconazole-d₃ in the incubation buffer.

-

-

Incubation:

-

In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Immediately add Ravuconazole or Ravuconazole-d₃ to the wells to achieve the final desired concentration (e.g., 1 µM).

-

Incubate the plate at 37°C with shaking.

-

-

Sampling and Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the remaining parent compound (Ravuconazole or Ravuconazole-d₃) at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / in vitro t½) / (microsomal protein concentration).

-

In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)

This protocol outlines a typical in vivo study to compare the pharmacokinetic profiles of Ravuconazole and Ravuconazole-d₃.

Materials and Methods:

-

Male Sprague-Dawley rats (or other appropriate rodent model)

-

Ravuconazole and Ravuconazole-d₃ formulations for oral or intravenous administration

-

Cannulated rats (for serial blood sampling) or a terminal sampling design

-

Blood collection tubes (e.g., with anticoagulant)

-

Centrifuge

-

Freezer (-80°C) for plasma storage

-

LC-MS/MS system for bioanalysis

Study Design:

-

Animal Acclimatization and Dosing:

-

Acclimatize animals to the housing conditions for at least one week.

-

Divide the animals into two groups: one receiving Ravuconazole and the other receiving Ravuconazole-d₃.

-

Administer the compounds at a predetermined dose (e.g., 10 mg/kg) via the desired route (e.g., oral gavage or intravenous injection).

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours).

-

Process the blood samples to obtain plasma by centrifugation.

-

-

Sample Storage and Analysis:

-

Store plasma samples at -80°C until analysis.

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Ravuconazole and Ravuconazole-d₃ in plasma.

-

Analyze the plasma samples to determine the drug concentrations at each time point.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.

-

Calculate key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t½)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Bioavailability (F) (if both oral and IV data are available)

-

-

-

Statistical Analysis:

-

Compare the pharmacokinetic parameters between the Ravuconazole and Ravuconazole-d₃ groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Visualizations

Predicted Metabolic Pathway of Ravuconazole

References

- 1. Ravuconazole | C22H17F2N5OS | CID 467825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ravuconazole | 182760-06-1 [chemicalbook.com]

- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. salamandra.net [salamandra.net]

- 5. Deuterated drug - Wikipedia [en.wikipedia.org]

- 6. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

Ravuconazole-d4: An In-Depth Technical Guide on Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Ravuconazole, with a focus on providing insights relevant to its deuterated analog, Ravuconazole-d4. While specific stability studies on this compound are not publicly available, this guide leverages existing research on Ravuconazole to inform on its intrinsic stability. The inclusion of deuterium in a drug molecule is a common strategy to enhance its metabolic stability by strengthening the chemical bonds susceptible to enzymatic cleavage. This "kinetic isotope effect" can lead to a more robust pharmacokinetic profile. Therefore, understanding the stability of the parent compound, Ravuconazole, is critical for the development and handling of this compound.

Stability of Ravuconazole

Forced degradation studies are essential in identifying the potential degradation products and pathways of a drug substance under various stress conditions. A key study by Gazzinelli et al. investigated the stability of Ravuconazole under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions. The findings from this study form the basis of our current understanding of Ravuconazole's stability profile.

Summary of Forced Degradation Studies

The stability of Ravuconazole under different stress conditions is summarized in the table below. This information is based on a stability-indicating HPLC-DAD method developed to separate Ravuconazole from its degradation products.

| Stress Condition | Reagents and Conditions | Observation |

| Alkaline Hydrolysis | 2 M NaOH, room temperature, 1 day | Major Degradation |

| Acid Hydrolysis | 2 M HCl, room temperature, 1 day | No significant degradation |

| Neutral Hydrolysis | Water, room temperature, 1 day | No significant degradation |

| Oxidative Condition | H₂O₂, metallic ions, room temperature, 1 day | No significant degradation |

Data compiled from Gazzinelli et al. (2021). Journal of Chromatographic Science.

The primary takeaway from these studies is that Ravuconazole is highly susceptible to degradation under alkaline conditions, while it remains relatively stable under acidic, neutral, and oxidative stress.

Degradation Pathways of Ravuconazole

The forced degradation study under alkaline conditions revealed the formation of two main degradation products. These products were characterized using liquid chromatography coupled to mass spectrometry (LC-MS).

Alkaline Degradation Pathway

Under alkaline hydrolysis, Ravuconazole undergoes cleavage, leading to the formation of two principal degradation products (DPs). The proposed pathway involves the breakdown of the molecule, resulting in fragments with mass-to-charge ratios (m/z) of 83 and 355. This suggests a rupture of the triazole ring structure.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stability and degradation studies of Ravuconazole.

Forced Degradation Study Protocol

This protocol is adapted from the work of Gazzinelli et al. (2021).

Objective: To assess the stability of Ravuconazole under various stress conditions.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Ravuconazole in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: To a defined volume of the stock solution, add 2 M hydrochloric acid (HCl). Keep the mixture at room temperature for 24 hours.

-

Alkaline Hydrolysis: To a defined volume of the stock solution, add 2 M sodium hydroxide (NaOH). Keep the mixture at room temperature for 24 hours.

-

Neutral Hydrolysis: Mix a defined volume of the stock solution with water. Keep the mixture at room temperature for 24 hours.

-

Oxidative Degradation: Treat a defined volume of the stock solution with hydrogen peroxide (H₂O₂) in the presence of metallic ions. Keep the mixture at room temperature for 24 hours.

-

-

Sample Preparation for Analysis: After the specified time, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.

Stability-Indicating HPLC-DAD Method

Instrumentation: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

-

Column: Sunfire C18 (250 mm × 4.6 mm i.d., 5 µm)

-

Mobile Phase: Acetonitrile and water (80:20, v/v)

-

Flow Rate: 1 mL/min

-

Injection Volume: 5 µL

-

Detection Wavelength: 287 nm

-

Column Temperature: 35°C

Method Validation: The method was validated for linearity, selectivity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of separating and quantifying Ravuconazole in the presence of its degradation products.

Experimental and Analytical Workflow

The logical flow of performing a forced degradation study and analyzing the resulting samples is crucial for obtaining reliable stability data.

Spectroscopic Analysis of Ravuconazole-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Ravuconazole-d4, a deuterated analogue of the potent triazole antifungal agent, Ravuconazole. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. It also outlines detailed experimental protocols for acquiring this data and presents logical workflows for the characterization of this pharmaceutical compound.

Introduction to Ravuconazole

Ravuconazole is a broad-spectrum triazole antifungal agent. Like other azoles, it acts by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth. This compound is a stable-isotope labeled version of Ravuconazole, often used as an internal standard in pharmacokinetic studies.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of Ravuconazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Reference: Unlabeled Ravuconazole)

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.12 | s | 1H | Thiazole-H |

| 7.95 | d, J=8.4 Hz | 2H | Benzonitrile-H (ortho to CN) |

| 7.73 | d, J=8.4 Hz | 2H | Benzonitrile-H (meta to CN) |

| 7.68 | s | 1H | Triazole-H |

| 7.45 - 7.35 | m | 1H | Difluorophenyl-H |

| 7.05 | s | 1H | Triazole-H |

| 6.90 - 6.75 | m | 2H | Difluorophenyl-H |

| 5.10 | s | 1H | OH |

| 4.85 | d, J=14.4 Hz | 1H | CH₂-Triazole |

| 4.40 | d, J=14.4 Hz | 1H | CH₂-Triazole |

| 4.15 | q, J=7.2 Hz | 1H | CH-CH₃ |

| 1.30 | d, J=7.2 Hz | 3H | CH-CH₃ |

Note on this compound: The signals at 7.95 ppm and 7.73 ppm, corresponding to the protons on the benzonitrile ring, would be absent in the ¹H NMR spectrum of this compound.

¹³C NMR (Carbon NMR) Data (Reference: Unlabeled Ravuconazole)

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 169.0 | Thiazole C2 |

| 162.5 (dd, J=250, 12 Hz) | Difluorophenyl C-F |

| 159.8 (dd, J=250, 12 Hz) | Difluorophenyl C-F |

| 152.0 | Triazole C |

| 145.0 | Thiazole C4 |

| 144.5 | Triazole C |

| 134.0 | Benzonitrile C-CN |

| 132.5 | Benzonitrile CH |

| 130.0 (dd, J=10, 3 Hz) | Difluorophenyl CH |

| 128.0 | Benzonitrile CH |

| 118.5 | CN |

| 112.0 | Benzonitrile C-Thiazole |

| 111.5 (dd, J=21, 4 Hz) | Difluorophenyl CH |

| 104.0 (t, J=26 Hz) | Difluorophenyl CH |

| 78.0 | C-OH |

| 58.0 | CH₂-Triazole |

| 45.0 | CH-CH₃ |

| 15.0 | CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (alcohol) |

| 3150 - 3100 | Medium | C-H stretch (aromatic/heteroaromatic) |

| 2980 - 2900 | Medium | C-H stretch (aliphatic) |

| 2230 | Strong | C≡N stretch (nitrile) |

| 1620 - 1580 | Medium-Strong | C=C stretch (aromatic) |

| 1550 - 1500 | Medium-Strong | C=N stretch (thiazole, triazole) |

| 1280 - 1250 | Strong | C-F stretch |

| 1150 - 1100 | Strong | C-O stretch (tertiary alcohol) |

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

| m/z | Assignment |

| 442.12 | [M+H]⁺ (this compound) |

| 438.12 | [M+H]⁺ (Unlabeled Ravuconazole) |

| 374.09 | [M+H - C₃H₄N₂]⁺ (Loss of triazole) |

| 296.06 | [M+H - C₉H₇F₂N]⁺ (Loss of difluorophenyl and other fragments) |

| 127.04 | [C₇H₅F₂]⁺ (Difluorophenyl fragment) |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on chemical shifts, coupling patterns, and integration values, and by comparison with spectra of similar compounds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal should be collected before scanning the sample.

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Correlate the wavenumbers of these bands to specific functional groups using standard IR correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Add a small amount of formic acid (0.1%) to the solution to promote protonation in positive ion mode.

Data Acquisition (Positive ESI Mode):

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Mass Range: m/z 50 - 1000.

-

Collision Energy (for MS/MS): Varies depending on the desired fragmentation (e.g., 10-40 eV).

Data Analysis:

-

Identify the protonated molecular ion peak ([M+H]⁺).

-

Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic fragment ions.

-

Propose fragmentation pathways consistent with the observed fragments.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a pharmaceutical compound.

Caption: Simplified ergosterol biosynthesis pathway and the site of action of Ravuconazole.

An In-depth Technical Guide to the Isotopic Purity Assessment of Ravuconazole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the isotopic purity of Ravuconazole-d4, a deuterated analog of the broad-spectrum antifungal agent, Ravuconazole. This document is intended for professionals in pharmaceutical research and development who utilize isotopically labeled compounds as internal standards in bioanalytical assays, in metabolic studies, or for pharmacokinetic analyses.

This compound is a critical tool in drug development, primarily serving as an internal standard for the accurate quantification of Ravuconazole in biological matrices by isotope dilution mass spectrometry. The precision and reliability of such studies are fundamentally dependent on the isotopic purity of the labeled standard. This guide details the analytical techniques, experimental protocols, and data interpretation required to verify the isotopic enrichment and purity of this compound.

Quantitative Data Summary

The isotopic purity of a deuterated standard is a critical quality attribute. It is defined by the extent of deuterium incorporation at the specified molecular positions. The following table summarizes representative quantitative data for a typical batch of this compound, illustrating the expected outcomes of a thorough isotopic purity assessment.

| Parameter | Value | Method of Determination |

| Compound Name | This compound | - |

| Chemical Formula | C₂₂H₁₃D₄F₂N₅OS | - |

| Molecular Weight | 441.49 g/mol | Mass Spectrometry |

| Deuterium Incorporation | ≥ 98 atom % D | Mass Spectrometry |

| Isotopic Distribution | ||

| d4 | > 98% | High-Resolution Mass Spectrometry |

| d3 | < 2% | High-Resolution Mass Spectrometry |

| d2 | < 0.5% | High-Resolution Mass Spectrometry |

| d1 | < 0.1% | High-Resolution Mass Spectrometry |

| d0 (unlabeled) | < 0.1% | High-Resolution Mass Spectrometry |

| Chemical Purity | > 99% | HPLC-UV |

Note: The data presented in this table are illustrative and represent typical values for a high-quality standard. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Experimental Protocols

The determination of isotopic purity for this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity and Enrichment by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the definitive technique for determining the isotopic distribution and calculating the isotopic enrichment of this compound. It allows for the separation and quantification of the different isotopologues (molecules with the same chemical formula but differing in their isotopic composition).

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. This stock is further diluted to a working concentration of 1 µg/mL in the initial mobile phase conditions.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled with a liquid chromatography (LC) system is utilized.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient is used to ensure the elution of this compound as a sharp peak, free from any co-eluting impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan mode over a mass range that includes the molecular ion cluster of this compound (e.g., m/z 400-500).

-

Resolution: > 60,000 FWHM.

-

Data Acquisition: The mass spectrum corresponding to the chromatographic peak of this compound is extracted.

-

-

Data Analysis: The relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) forms of Ravuconazole are measured. The isotopic enrichment is calculated using the following formula:

Enrichment (%) = [Σ (Intensity of deuterated species)] / [Σ (Intensity of all isotopic species)] x 100

Confirmation of Deuteration Site by Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry quantifies the degree of deuteration, NMR spectroscopy is employed to confirm the location of the deuterium atoms within the molecular structure.

Methodology:

-

Sample Preparation: A sufficient amount of this compound (typically 5-10 mg) is dissolved in a deuterated NMR solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR (Proton NMR):

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Analysis: The spectrum is compared to that of an unlabeled Ravuconazole standard. The signals corresponding to the protons at the sites of deuteration should be significantly diminished or absent in the ¹H NMR spectrum of this compound. The integration of any residual proton signals at these positions can provide a semi-quantitative measure of isotopic purity.

-

-

²H NMR (Deuterium NMR):

-

Data Acquisition: A ²H NMR spectrum is acquired.

-

Analysis: The spectrum should show signals at the chemical shifts corresponding to the positions of deuterium incorporation. This provides direct evidence of the location of the deuterium labels.

-

Visualizations

Experimental Workflow for Isotopic Purity Assessment

The following diagram illustrates the logical workflow for the comprehensive assessment of this compound isotopic purity, from sample reception to final data analysis.

Caption: Workflow for this compound isotopic purity assessment.

Ravuconazole-d4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravuconazole is a potent, broad-spectrum triazole antifungal agent. This document provides an in-depth technical overview of Ravuconazole-d4, a deuterated isotopologue of Ravuconazole, often used as an internal standard in analytical studies. The information presented herein is intended to support research, development, and analytical applications of this compound. While the development of Ravuconazole was discontinued in 2007, its potent antifungal activity and that of its prodrug, Fosravuconazole, continue to be of interest to the scientific community.[1]

Chemical and Physical Properties

This compound is a labeled form of Ravuconazole, an ergosterol biosynthesis inhibitor with antifungal properties.[2] The key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 1329499-27-5 | [3][4][5] |

| 182760-06-1 (unlabeled) | [2] | |

| Molecular Formula | C₂₂H₁₃D₄F₂N₅OS | [2][4][5] |

| Molecular Weight | 441.49 g/mol | [2][4][5] |

| Synonyms | 4-[2-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]benzonitrile-d4; BMS 207147-d4; ER 30346-d4 | [4][5] |

Mechanism of Action

As with other azole antifungals, Ravuconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[2][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, providing structural integrity and regulating fluidity.

Inhibition of 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane structure and function increases permeability, leading to the leakage of essential cellular contents and ultimately, fungal cell death.[7]

In Vitro Antifungal Activity

Ravuconazole has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including yeasts and filamentous fungi. Its activity is often comparable to or greater than that of other azoles like itraconazole and voriconazole.

Activity against Candida Species

Ravuconazole is highly active against various Candida species, including fluconazole-susceptible and resistant strains.[3][8]

| Organism (Number of Isolates) | Ravuconazole MIC₅₀ (µg/mL) | Ravuconazole MIC₉₀ (µg/mL) |

| Candida albicans (3,679) | 0.015 | 0.03 |

| Candida glabrata (983) | 0.25 | 1 |

| Candida parapsilosis (921) | 0.03 | 0.12 |

| Candida tropicalis (795) | 0.03 | 0.12 |

| Candida krusei (227) | 0.12 | 0.25 |

| Data compiled from Pfaller et al., 2002. |

Activity against Aspergillus Species and Other Filamentous Fungi

Ravuconazole has also shown excellent in vitro activity against Aspergillus species and other filamentous fungi.[9]

| Organism (Number of Isolates) | Ravuconazole MIC₅₀ (µg/mL) | Ravuconazole MIC₉₀ (µg/mL) |

| Aspergillus fumigatus (114) | 0.5 | 1 |

| Aspergillus flavus (13) | 0.5 | 1 |

| Aspergillus niger (22) | 0.5 | 1 |

| Aspergillus terreus (8) | 1 | 2 |

| Data compiled from Pfaller et al., 2002. |

Pharmacokinetics

Pharmacokinetic studies in animal models have demonstrated favorable properties for Ravuconazole, including a long elimination half-life.

Murine Pharmacokinetic Parameters

Single-dose oral pharmacokinetic parameters of Ravuconazole in neutropenic infected ICR/Swiss mice are presented below.

| Dose (mg/kg) | Peak Serum Level (µg/mL) | AUC (mg·h/L) | Elimination Half-life (h) |

| 10 | 0.36 ± 0.01 | 3.4 | 3.9 - 4.8 |

| 40 | - | - | 3.9 - 4.8 |

| 160 | 4.37 ± 0.64 | 48 | 3.9 - 4.8 |

| Data from Andes et al., 2003.[5] |

In these studies, protein binding was determined to be 95.8%.[5]

Rabbit Pharmacokinetic Parameters

Following intravenous administration of the prodrug BMS-379224 in rabbits, the pharmacokinetic parameters of Ravuconazole were determined.

| Dose (mg/kg) | Cmax (mg/L) | AUC₀₋₁ (mg·h/L) | Vss (L/kg) | CL (L/h/kg) | Terminal Half-life (h) |

| 1.25 | 2.03 | 5.80 | 5.16 - 6.43 | 0.25 - 0.18 | 20.55 - 26.34 |

| 40 | 58.82 | 234.21 | 5.16 - 6.43 | 0.25 - 0.18 | 20.55 - 26.34 |

| Data from Groll et al., 2005.[10] |

Experimental Protocols

In Vitro Susceptibility Testing

A common method for determining the in vitro activity of antifungal agents is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined colony-forming unit (CFU)/mL concentration.

-

Drug Dilution: Ravuconazole is serially diluted in a liquid medium, such as RPMI 1640, in microtiter plates.

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension.

-

Incubation: The plates are incubated under controlled conditions (e.g., 35°C for 24-48 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that completely inhibits visible fungal growth.

In Vivo Pharmacokinetic Studies

Animal models are crucial for determining the pharmacokinetic profile of a drug.

Methodology:

-

Animal Model: A suitable animal model (e.g., mice, rabbits) is selected. For studies in infected models, animals are immunosuppressed and then infected with the fungal pathogen.

-

Drug Administration: Ravuconazole or its prodrug is administered to the animals via a specific route (e.g., oral gavage, intravenous injection) at various doses.

-

Sample Collection: Blood samples are collected at predetermined time points after drug administration.

-

Sample Processing: Plasma or serum is separated from the blood samples.

-

Drug Concentration Analysis: The concentration of Ravuconazole in the plasma/serum samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, AUC, and elimination half-life.

Synthesis

The chemical synthesis of Ravuconazole is a multi-step process. An efficient, multikilogram scale preparation has been described, highlighting a controlled Grignard reagent formation monitored by Fourier Transform Infrared (FTIR) spectroscopy.[1] A key intermediate in the synthesis is (2S, 3S)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butyronitrile.[11]

Conclusion

This compound serves as an essential tool for the analytical quantification of Ravuconazole. The parent compound, Ravuconazole, exhibits potent and broad-spectrum antifungal activity by targeting the fungal ergosterol biosynthesis pathway. Its favorable in vitro activity and pharmacokinetic profile have been demonstrated in numerous studies. This technical guide provides a comprehensive summary of the key data and methodologies relevant to researchers and professionals in the field of antifungal drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ravuconazole - Doctor Fungus [drfungus.org]

- 3. In Vitro Activities of Ravuconazole and Four Other Antifungal Agents against Fluconazole-Resistant or -Susceptible Clinical Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Pharmacodynamics of a New Triazole, Ravuconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Antifungal activities of posaconazole, ravuconazole, and voriconazole compared to those of itraconazole and amphotericin B against 239 clinical isolates of Aspergillus spp. and other filamentous fungi: report from SENTRY Antimicrobial Surveillance Program, 2000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

A Technical Guide to High-Purity Ravuconazole-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Ravuconazole-d4, a deuterated analog of the broad-spectrum antifungal agent Ravuconazole. This document is intended to be a comprehensive resource for researchers utilizing isotopically labeled compounds in pharmacokinetic studies, metabolic profiling, and as internal standards in analytical assays.

Introduction to Ravuconazole and its Deuterated Analog

Ravuconazole is a triazole antifungal agent that exhibits potent activity against a wide range of fungal pathogens.[1] Like other azole antifungals, its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.

Deuterium-labeled compounds such as this compound are invaluable tools in pharmaceutical research. The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS). Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect. This property can be advantageous in certain drug metabolism and pharmacokinetic (DMPK) studies.

Commercial Suppliers of High-Purity this compound

A number of reputable chemical suppliers provide high-purity this compound for research purposes. While the availability of detailed technical specifications may vary, researchers can typically obtain lot-specific information from the supplier's Certificate of Analysis (CoA).

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Website | Available Information |

| Santa Cruz Biotechnology, Inc. | --INVALID-LINK-- | CAS No., Molecular Formula, Molecular Weight. Certificate of Analysis available upon request.[1] |

| Pharmaffiliates | --INVALID-LINK-- | Catalogue No., CAS No., Molecular Formula, Molecular Weight.[2] |

| MedChemExpress | --INVALID-LINK-- | Product No., CAS No., Molecular Formula, Molecular Weight. Data sheets and handling instructions are often available.[3] |

| TLC Pharmaceutical Standards | --INVALID-LINK-- | Catalogue No., Compound Name, Synonyms, CAS No., Molecular Formula, Molecular Weight. Certificate of Analysis is typically available for download. |

| CymitQuimica | --INVALID-LINK-- | CAS No., Molecular Formula, Molecular Weight, Synonyms.[4] |

Quantitative Data and Specifications

The quality and reliability of research data are directly dependent on the purity and isotopic enrichment of the standards used. For this compound, these parameters are meticulously controlled by the manufacturers and detailed in the Certificate of Analysis. Researchers should always refer to the CoA for the specific lot they are using.

Table 2: Typical Specifications for High-Purity this compound

| Parameter | Typical Specification | Analytical Method |

| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy[5] |

| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry (MS), NMR Spectroscopy |

| Deuterium Incorporation | Predominantly d4, with minimal d0, d1, d2, d3 species | Mass Spectrometry (MS) |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile | As per supplier's data sheet |

Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Ravuconazole in biological matrices such as plasma and tissue samples. Below is a generalized experimental protocol for such an application using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Ravuconazole in Plasma using this compound as an Internal Standard

1. Materials and Reagents:

-

Ravuconazole analytical standard

-

This compound (Internal Standard)

-

Control human plasma

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Deionized water

2. Preparation of Stock and Working Solutions:

-

Ravuconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Ravuconazole in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Ravuconazole stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the this compound working solution in acetonitrile.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: A suitable UHPLC or HPLC system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of Ravuconazole from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions: Monitor the specific precursor to product ion transitions for Ravuconazole and this compound. These will need to be optimized for the specific instrument used.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Ravuconazole to this compound against the concentration of the calibration standards.

-

Determine the concentration of Ravuconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Ravuconazole

Ravuconazole, like other triazole antifungals, targets the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of Ravuconazole in biological samples using this compound as an internal standard.

Conclusion

High-purity this compound is an essential tool for researchers in the fields of mycology, pharmacology, and bioanalysis. Its use as an internal standard ensures the accuracy and reliability of quantitative methods for the parent drug, Ravuconazole. This guide provides a foundational understanding of the commercial availability, key specifications, and a typical experimental application of this compound. For the most accurate and reliable results, it is imperative that researchers consult the Certificate of Analysis provided by their supplier for lot-specific data and adhere to validated experimental protocols.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibration approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Ravuconazole in Human Plasma by HPLC-MS/MS using Ravuconazole-d4

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Ravuconazole in human plasma. The method utilizes a stable isotope-labeled internal standard, Ravuconazole-d4, to ensure high accuracy and precision. A simple protein precipitation extraction procedure is employed, followed by a rapid chromatographic separation. This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of Ravuconazole.

Introduction

Ravuconazole is a broad-spectrum triazole antifungal agent.[1][2] Accurate and reliable quantification of Ravuconazole in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS as it compensates for variability in sample preparation and matrix effects.[3] This application note provides a detailed protocol for the quantification of Ravuconazole in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Ravuconazole and this compound standards

-

HPLC grade acetonitrile and methanol

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

Table 1: LC-MS/MS Instrument Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| HPLC System | Standard UHPLC/HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | Ravuconazole: m/z 438.1 → 214.9 (Quantifier), 438.1 → 368.9 (Qualifier) |

| This compound: m/z 442.1 → 218.9 (Quantifier), 442.1 → 372.9 (Qualifier) | |

| Collision Gas | Argon |

Note: The mass transitions for Ravuconazole and this compound are proposed based on the fragmentation pattern of the structurally similar compound, Isavuconazole, and its deuterated internal standard.[1]

Preparation of Standard and Quality Control (QC) Solutions

Stock solutions of Ravuconazole and this compound are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. The internal standard working solution is prepared at a concentration of 100 ng/mL.

Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions.

Experimental Workflow

Experimental workflow for the quantification of Ravuconazole.

Detailed Protocol

-

Sample Preparation:

-

To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 100 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

-

Vortex to ensure complete dissolution and transfer to an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

-

Acquire data in the Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 1.

-

-

Quantification:

-

Create a calibration curve by plotting the peak area ratio of Ravuconazole to this compound against the nominal concentration of the calibration standards.

-

Use a linear regression model with a 1/x² weighting to fit the calibration curve.

-

Determine the concentration of Ravuconazole in the QC and unknown samples from the calibration curve.

-

Method Validation

The method was validated according to the FDA guidelines for bioanalytical method validation.[5][6]

Linearity

The linearity of the method was assessed by analyzing calibration standards at eight different concentration levels.

Table 2: Linearity of Ravuconazole Quantification

| Nominal Concentration (ng/mL) | Calculated Concentration (Mean ± SD, n=3) | Accuracy (%) |

| 1.0 | 1.02 ± 0.08 | 102.0 |

| 2.5 | 2.45 ± 0.15 | 98.0 |

| 5.0 | 5.15 ± 0.21 | 103.0 |

| 10 | 9.80 ± 0.45 | 98.0 |

| 50 | 52.5 ± 2.10 | 105.0 |

| 100 | 97.0 ± 4.85 | 97.0 |

| 500 | 510 ± 20.4 | 102.0 |

| 1000 | 990 ± 39.6 | 99.0 |

| Correlation Coefficient (r²) | > 0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High).

Table 3: Intra-day and Inter-day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) | ||

| Mean Conc. (ng/mL) ± SD | Precision (%CV) | Accuracy (%) | Mean Conc. (ng/mL) ± SD | ||

| LLOQ | 1.0 | 1.05 ± 0.09 | 8.6 | 105.0 | 1.08 ± 0.12 |

| Low | 3.0 | 2.91 ± 0.18 | 6.2 | 97.0 | 2.88 ± 0.23 |

| Mid | 75 | 78.0 ± 3.90 | 5.0 | 104.0 | 76.5 ± 4.59 |

| High | 750 | 727.5 ± 29.1 | 4.0 | 97.0 | 742.5 ± 44.55 |

Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within ± 15% (± 20% for LLOQ) of the nominal value.[6][7]

Signaling Pathway and Logical Relationships

Logical relationship of the bioanalytical method principles.

Conclusion

This application note describes a simple, rapid, and robust HPLC-MS/MS method for the quantification of Ravuconazole in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, accuracy, and precision, making it well-suited for high-throughput bioanalysis in support of clinical and preclinical studies.

References

- 1. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. Antifungal Activities of Posaconazole, Ravuconazole, and Voriconazole Compared to Those of Itraconazole and Amphotericin B against 239 Clinical Isolates of Aspergillus spp. and Other Filamentous Fungi: Report from SENTRY Antimicrobial Surveillance Program, 2000 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of isavuconazole concentration in human plasma by LC-MS/MS [newdrug.cn]

Application Note: Quantitative Analysis of Ravuconazole in Plasma by LC-MS/MS using Ravuconazole-d4

For Research Use Only. Not for use in diagnostic procedures.

Abstract